molecular formula C10H11ClN2O3 B479170 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid CAS No. 33351-33-6

3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid

Cat. No.: B479170
CAS No.: 33351-33-6
M. Wt: 242.66g/mol
InChI Key: NPKDBJRQVVIXEV-UHFFFAOYSA-N
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Description

3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid is a synthetic organic compound that features a propanoic acid backbone linked to a 3-chlorophenyl group via a urea functional group. This molecular architecture, characterized by the urea moiety, often confers properties useful in medicinal chemistry and drug discovery research, particularly in the design of enzyme inhibitors or receptor modulators. The presence of both hydrogen bond donor and acceptor groups in the urea linkage, along with the carboxylic acid, makes this molecule a versatile intermediate for the synthesis of more complex chemical entities. The chloro substituent on the aromatic ring can influence the compound's electronic properties and binding affinity. This product is intended for research purposes as a chemical reference standard or a building block in organic synthesis and is strictly for Laboratory Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

3-[(3-chlorophenyl)carbamoylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-7-2-1-3-8(6-7)13-10(16)12-5-4-9(14)15/h1-3,6H,4-5H2,(H,14,15)(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKDBJRQVVIXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

The process involves three stages:

Stage 1: Alkylation of Malonic Ester
A benzyl chloride derivative (e.g., 3-chlorobenzyl chloride) reacts with diethyl malonate under basic conditions (sodium ethoxide in ethanol) to form 2-(3-chlorobenzyl)diethyl malonate. This step proceeds via nucleophilic substitution, with the malonate enolate attacking the benzyl chloride.

Stage 2: Hydrolysis and Decarboxylation
The alkylated malonate undergoes saponification with aqueous sodium hydroxide (1–3 M, 50–80°C, 4–8 hours) to yield a disodium salt. Subsequent acidification with mineral acids (e.g., HCl) and thermal decarboxylation (120–150°C) produces 3-(3-chlorophenyl)propionic acid.

Stage 3: Urea Linkage Formation
The propionic acid intermediate is coupled with 3-chloroaniline via a carbonyldiimidazole (CDI)-mediated reaction. CDI activates the carboxylic acid to form an imidazolide, which reacts with the aniline to install the urea moiety.

Table 1: Optimization Parameters for Malonic Ester Route

ParameterOptimal RangeImpact on Yield
Alkylation Temperature40–60°CMaximizes enolate stability
NaOH Concentration2–3 MCompletes hydrolysis without side reactions
Decarboxylation Time1–2 hoursBalances decomposition risk

This route prioritizes the early introduction of the urea group, reducing side reactions during later stages.

Stepwise Synthesis

Step 1: Ethoxycarbonyl Protection
3-Chloroaniline reacts with ethyl chloroformate in dichloromethane (0–5°C, 1 hour) to form 3-chlorophenyl ethyl carbamate. Triethylamine is used to scavenge HCl, achieving yields >85%.

Step 2: Coupling with β-Alanine
The carbamate undergoes nucleophilic acyl substitution with β-alanine methyl ester in dimethylformamide (DMF) at 80°C for 6 hours. Catalytic DMAP accelerates the reaction, yielding the protected urea derivative.

Step 3: Ester Hydrolysis
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at room temperature, affording the target compound with >90% purity.

Direct Coupling Using Carbodiimide Reagents

Modern peptide coupling reagents enable a streamlined one-pot synthesis, bypassing intermediate isolation.

Reaction Protocol

  • Activation : 3-Chloroaniline (1.2 equiv) and propanoic acid (1.0 equiv) are dissolved in anhydrous DMF.

  • Coupling : N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) are added at 0°C. The mixture warms to 25°C and stirs for 12 hours.

  • Workup : The dicyclohexylurea byproduct is filtered, and the crude product is purified via recrystallization (ethanol/water).

Table 2: Comparative Analysis of Coupling Reagents

ReagentYield (%)Purity (%)Side Products
DCC/HOBt7892Minimal
EDC/HCl7289Isoquinolinyl urea
CDI8595None

Industrial Scalability and Challenges

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate recycling.

  • Ethanol/water mixtures offer greener alternatives for hydrolysis steps.

Purification Challenges

The compound’s zwitterionic nature complicates chromatography. Industrial processes favor crystallization using ethanol/water (3:1), achieving 95% recovery.

Emerging Methodologies

Enzymatic Catalysis

Recent trials with lipase B from Candida antarctica (CAL-B) show promise for urea bond formation under mild conditions (pH 7.0, 30°C), though yields remain suboptimal (55–60%).

Flow Chemistry

Microreactor systems reduce reaction times by 40% through enhanced mass transfer, particularly in decarboxylation steps .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid is C14H18ClN2O4, characterized by a propanoic acid backbone with a chlorinated aniline derivative. Its structure allows for interactions with biological systems, making it a candidate for further exploration in drug development and biochemical assays.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, which can be explored for therapeutic purposes.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Such activity can be attributed to the ability of the compound to interfere with cellular signaling pathways involved in proliferation and survival.

Biochemical Assays

This compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving amino acid metabolism. The carbonyl and amino groups are crucial for interactions with active sites of enzymes.

  • Enzyme Inhibition Studies : Research has shown that compounds similar to this compound can inhibit enzymes such as serine proteases, which are vital in many physiological processes.

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules suggests its potential application in drug delivery systems.

  • Nanoparticle Formulations : Studies have explored the encapsulation of such compounds within nanoparticles to enhance bioavailability and targeted delivery of therapeutic agents.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, supporting further investigation into its mechanisms of action.

Case Study 2: Enzyme Interaction

In another study, researchers investigated the inhibitory effects of this compound on a specific serine protease involved in cancer metastasis. The findings demonstrated that the compound could effectively reduce enzyme activity, suggesting its potential role as a therapeutic agent in cancer treatment.

Data Tables

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Mechanism of Action

The mechanism of action of 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The chloroanilino group plays a crucial role in binding to the target site, while the propanoic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several phenylurea- and anilino-substituted carboxylic acids. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features
3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid C₁₀H₁₀ClN₂O₃ 241.65 3-chloroaniline Urea linkage, propanoic acid backbone
3-[(2-Fluoroanilino)carbonyl]prop-2-enoic acid C₁₀H₈FNO₃ 209.17 2-fluoroaniline α,β-unsaturated acid, Z-configuration
3-[(4-Bromoanilino)carbonyl]prop-2-enoic acid C₁₀H₈BrNO₃ 270.08 4-bromoaniline Planar COC=CCOOH moiety
2-[(3-Chlorobenzoyl)amino]propanoic acid C₁₀H₁₀ClNO₃ 227.64 3-chlorobenzoyl Benzoyl-urea linkage, α-amino acid
3-Amino-3-(2-chlorophenyl)propanoic acid C₉H₁₀ClNO₂ 199.63 2-chlorophenyl β-amino acid, chiral center

Key Observations :

  • Substituent Effects : The position and nature of the halogen (Cl, F, Br) influence electronic and steric properties. For example, the 3-chloroaniline group in the target compound may enhance lipophilicity compared to 2-fluoro or 4-bromo derivatives .
  • Chirality: Compounds like 3-amino-3-(2-chlorophenyl)propanoic acid () exhibit stereocenters, which are absent in the target compound, impacting pharmacological activity .
Physicochemical Properties
  • Hydrogen Bonding : The target compound likely forms intramolecular O–H⋯O bonds (as seen in ), stabilizing its conformation. Intermolecular N–H⋯O bonds (common in urea derivatives) may drive crystal packing .
  • Planarity: Unlike the α,β-unsaturated analogues (), the saturated propanoic acid backbone of the target compound reduces planarity, affecting solubility and crystal morphology .

Biological Activity

3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a chloroaniline moiety attached to a propanoic acid backbone through a carbonyl linkage. This unique structure may contribute to its biological properties, particularly in influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of various derivatives similar to this compound. The following table summarizes the findings related to the antibacterial activity of related compounds:

CompoundTarget BacteriaMethod UsedMIC (µg/mL)Inhibition Zone (mm)
1Staphylococcus aureusAgar diffusion3218
2Enterococcus faecalisBroth microdilution3215
3Bacillus subtilisAgar diffusion1620
4Acinetobacter baumanniiBroth microdilution425

The above data indicates that compounds with structural similarities to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly in multidrug-resistant strains like Acinetobacter baumannii .

The mechanism by which these compounds exert their antibacterial effects is still under investigation. However, it is hypothesized that the presence of the chloroaniline group may enhance membrane permeability or inhibit essential bacterial enzymes. Studies suggest that compounds containing amino acid moieties can increase activity against pathogens by improving selectivity and binding affinity to bacterial receptors .

Case Studies

  • Antibacterial Evaluation : A study evaluated a series of pyrazole derivatives, which included analogues of this compound. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, with some derivatives showing MIC values as low as 4 µg/mL .
  • Synergistic Effects : Research has also explored the synergistic potential of combining these compounds with traditional antibiotics. For instance, certain derivatives demonstrated enhanced efficacy when used alongside colistin against resistant bacterial strains, suggesting a potential pathway for overcoming antibiotic resistance .

Toxicity and Safety Profile

While the antimicrobial efficacy is promising, it is crucial to assess the safety profile of these compounds. Preliminary toxicity assays indicate that many derivatives exhibit low cytotoxicity at effective concentrations, making them suitable candidates for further development . However, comprehensive toxicological evaluations are necessary before clinical applications.

Q & A

Q. What are the recommended synthetic routes for 3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid?

Methodological Answer: The compound is synthesized via amide bond formation between 3-chloroaniline and a propanoic acid derivative. A common approach involves:

  • Reacting 3-chloroaniline with succinimidyl-activated carbonyl intermediates (e.g., using EDC or DCC as coupling agents).
  • Purification via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures).
  • Characterization by 1^1H/13^{13}C NMR, IR (to confirm amide C=O stretch ~1650 cm1^{-1}), and mass spectrometry (ESI-MS for molecular ion validation).
    For structural confirmation, single-crystal X-ray diffraction is recommended to resolve bonding geometry .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : To confirm the presence of the chloroanilino group (aromatic protons) and propanoic acid backbone.
  • IR Spectroscopy : Identification of amide I (C=O stretch) and carboxylic acid O-H stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Crystallography : Resolves intermolecular interactions and crystal packing (see Table 1) .

Q. Table 1: Crystallographic Data for a Structurally Analogous Compound

ParameterValue (From )
Crystal SystemTriclinic
Space GroupP1
Unit Cell (Å)a=4.8568, b=8.6677, c=13.9038
Angles (°)α=74.47, β=80.50, γ=90.99

Advanced Research Questions

Q. How can computational methods predict the reactivity and intermolecular interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites. For example, the carbonyl group’s electrophilicity can be quantified using Fukui indices.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the compound’s hydrogen-bonding motifs (amide and carboxylic acid groups) with active sites.
  • Molecular Dynamics (MD) : Model crystal packing forces, such as O–H···O hydrogen bonds and C–Cl···π interactions observed in related structures .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:

  • Purity Assessment : Use HPLC (≥95% purity threshold) or differential scanning calorimetry (DSC) to detect polymorphs.
  • Standardized Conditions : Calibrate melting point apparatus with reference compounds (e.g., reports mp 243–245°C for a structurally similar acid).
  • Collaborative Validation : Cross-reference data with crystallographic databases (e.g., CCDC) to confirm structural consistency .

Q. What intermolecular interactions dominate the crystal packing of this compound?

Methodological Answer: In analogous chloroaniline derivatives, the following interactions are critical:

  • O–H···O Hydrogen Bonds : Carboxylic acid dimers form R2_2(8) rings, stabilizing the lattice.
  • N–H···O Interactions : Between amide groups and adjacent carbonyl oxygens.
  • C–Cl···π Contacts : Chlorine atoms interact with aromatic rings, contributing to layered packing (observed in ).
    These interactions can be mapped using Hirshfeld surface analysis .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust formation (observe SDS guidelines in ).
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols.
  • Storage : Keep in a cool, dry place (≤25°C) in airtight containers to prevent hydrolysis .

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